molecular formula C10H15NO4 B1490862 (E)-4-(2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2098155-84-9

(E)-4-(2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B1490862
CAS No.: 2098155-84-9
M. Wt: 213.23 g/mol
InChI Key: QMLBWJPFXMQANG-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C10H15NO4 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

Pharmacokinetics and Metabolism

One study focused on the pharmacokinetics and metabolism of a structurally similar compound, highlighting its solubility enhancement for pharmaceutical use. This research explored how the compound is absorbed, metabolized, and excreted in humans, providing insights into its potential for drug formulation (Giachetti et al., 1996).

Drug Development and Therapeutic Applications

Novel Antiplatelet Agent

Research into the development of new therapeutic agents identified compounds with potential antiplatelet activity. These studies investigate the pharmacodynamics, pharmacokinetics, and safety profile of novel compounds, suggesting their utility in treating conditions like thrombosis or cardiovascular diseases (Moriwaki et al., 2000).

Exposure and Environmental Health

Environmental Exposure to Pesticides

Studies on the environmental exposure to various compounds, including pyrethroids, in preschool children highlight the importance of understanding how these substances are metabolized and the potential health impacts. Such research underscores the relevance of monitoring exposure to chemical agents, especially in vulnerable populations (Ueyama et al., 2022).

Properties

IUPAC Name

(E)-4-[2-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-15-7-8-3-2-6-11(8)9(12)4-5-10(13)14/h4-5,8H,2-3,6-7H2,1H3,(H,13,14)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLBWJPFXMQANG-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1CCCN1C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-(2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
(E)-4-(2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 3
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(E)-4-(2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 4
(E)-4-(2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 5
(E)-4-(2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 6
Reactant of Route 6
(E)-4-(2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.